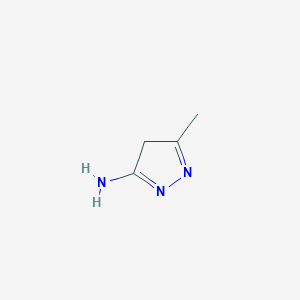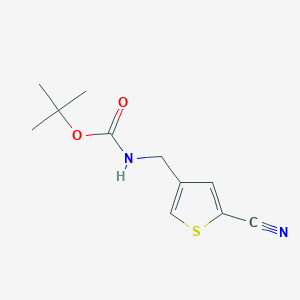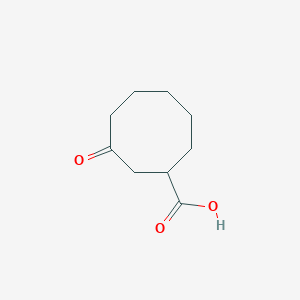
3-Oxocyclooctane-1-carboxylic acid
Descripción general
Descripción
3-Oxocyclooctane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₄O₃ It is characterized by a cyclooctane ring with a ketone group at the third position and a carboxylic acid group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Oxocyclooctane-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclooctanone using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in the presence of sulfuric acid (H₂SO₄). The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of cyclooctane derivatives. Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) can be used to facilitate the oxidation process, often in the presence of molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxocyclooctane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), sulfuric acid (H₂SO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alcohols (for esterification), amines (for amidation), in the presence of catalysts or activating agents such as dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
3-Oxocyclooctane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and carboxylic acids.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-oxocyclooctane-1-carboxylic acid depends on its specific application. In chemical reactions, the ketone and carboxylic acid groups serve as reactive sites for various transformations. The ketone group can undergo nucleophilic addition reactions, while the carboxylic acid group can participate in nucleophilic acyl substitution reactions. These reactions are facilitated by the electronic and steric properties of the cyclooctane ring.
Comparación Con Compuestos Similares
3-Oxocyclooctane-1-carboxylic acid can be compared with other similar compounds such as:
Cyclooctanone: Lacks the carboxylic acid group, making it less versatile in terms of chemical reactivity.
Cyclooctane-1,3-dione: Contains two ketone groups, which can lead to different reactivity patterns compared to this compound.
Cyclooctane-1-carboxylic acid: Lacks the ketone group, limiting its use in reactions that require a ketone functionality.
The uniqueness of this compound lies in its combination of a ketone and a carboxylic acid group on a cyclooctane ring, providing a versatile platform for various chemical transformations and applications.
Propiedades
IUPAC Name |
3-oxocyclooctane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-5-3-1-2-4-7(6-8)9(11)12/h7H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWUDRMUXVLEJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC(=O)CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303560 | |
| Record name | 3-Oxocyclooctanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27531-69-7 | |
| Record name | 3-Oxocyclooctanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27531-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxocyclooctanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8016815.png)
![{[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B8016830.png)
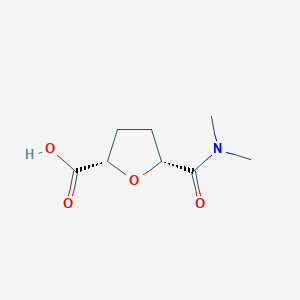
![Octahydrofuro[3,2-b]pyridine hydrochloride](/img/structure/B8016842.png)
![[(2S)-2-aminopropyl]dimethylamine dihydrochloride](/img/structure/B8016845.png)
![6-Thia-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B8016848.png)
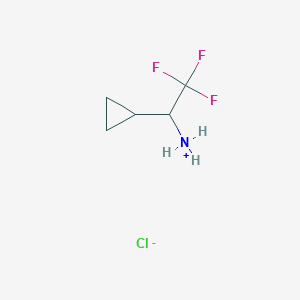
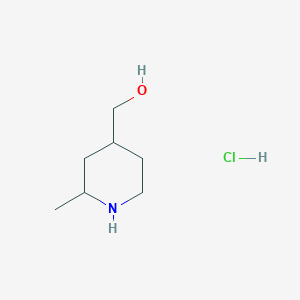
![tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate](/img/structure/B8016876.png)
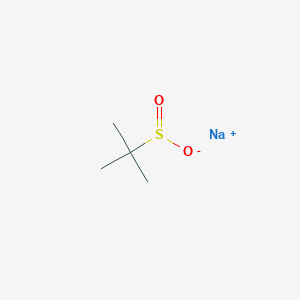
![Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride](/img/structure/B8016896.png)
![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B8016903.png)
